molecular formula C13H21N5O B6285542 N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide CAS No. 1421604-78-5

N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Cat. No. B6285542
CAS RN: 1421604-78-5
M. Wt: 263.3
InChI Key:
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Acetamides, on the other hand, are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often used in the synthesis of various pharmaceuticals.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, the presence of a triazole ring can influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

1,2,4-triazole derivatives have been designed, synthesized, and evaluated for their potential as anticancer agents. These compounds have shown promise in inhibiting the growth of cancer cells .

Medicinal Chemistry

The triazole ring is a common motif in medicinal chemistry due to its resemblance to the peptide bond. Triazoles have been used in the synthesis of various bioactive molecules with potential therapeutic applications .

Synthetic Chemistry

Triazole derivatives are also significant in synthetic chemistry for their versatile reactions and structural properties. They serve as key intermediates in the synthesis of more complex molecules .

Future Directions

The development of new triazole derivatives with improved properties and activities is a current area of research . These compounds have the potential to be developed into effective drugs for the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves the reaction of 5-cyclopropyl-4-methyl-1,2,4-triazole-3-carboxylic acid with pyrrolidine and subsequent protection of the resulting amine with an acetyl group. The protected amine is then deprotected to yield the final product.", "Starting Materials": [ "5-cyclopropyl-4-methyl-1,2,4-triazole-3-carboxylic acid", "Pyrrolidine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 5-cyclopropyl-4-methyl-1,2,4-triazole-3-carboxylic acid is dissolved in methanol and treated with triethylamine. Acetic anhydride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 2: The reaction mixture is concentrated under reduced pressure and the residue is dissolved in diethyl ether. The organic layer is washed with water and dried over sodium bicarbonate. The solvent is removed under reduced pressure to yield the protected amine as a white solid.", "Step 3: The protected amine is dissolved in methanol and treated with hydrochloric acid. The resulting mixture is stirred at room temperature for several hours. The solvent is removed under reduced pressure and the residue is dissolved in water. The aqueous layer is basified with sodium hydroxide and extracted with diethyl ether. The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield the final product as a white solid." ] }

CAS RN

1421604-78-5

Product Name

N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Molecular Formula

C13H21N5O

Molecular Weight

263.3

Purity

90

Origin of Product

United States

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